molecular formula C13H19NO2S B13336219 Ethyl 2-amino-5,7-dimethyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate

Ethyl 2-amino-5,7-dimethyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate

Cat. No.: B13336219
M. Wt: 253.36 g/mol
InChI Key: RRYLOCJDJWLGBE-UHFFFAOYSA-N
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Description

Ethyl 2-amino-5,7-dimethyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate is a bicyclic thiophene derivative featuring a partially hydrogenated benzene ring fused to a thiophene core. The molecule contains two methyl groups at positions 5 and 7 of the tetrahydrobenzo ring and an ethyl ester group at position 2. This compound is synthesized via the Gewald reaction, a multicomponent process involving substituted ketones, cyanoacetate esters, and elemental sulfur . Its structural complexity and functional groups make it a versatile intermediate for synthesizing pharmacologically active heterocycles, including thienopyrimidines and benzothiazines .

Properties

Molecular Formula

C13H19NO2S

Molecular Weight

253.36 g/mol

IUPAC Name

ethyl 2-amino-5,7-dimethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

InChI

InChI=1S/C13H19NO2S/c1-4-16-13(15)10-9-6-7(2)5-8(3)11(9)17-12(10)14/h7-8H,4-6,14H2,1-3H3

InChI Key

RRYLOCJDJWLGBE-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CC(CC2C)C)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-amino-5,7-dimethyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate typically involves multicomponent reactions. One common method involves the reaction of ethyl isothiocyanate with an amino-ester precursor, leading to cyclization and formation of the desired thiophene derivative . Another approach includes the acylation of the amino-ester with chloroacetyl chloride in dichloromethane (DCM) and triethylamine (Et3N), followed by cyclization .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve similar multicomponent reactions and cyclization processes, optimized for large-scale synthesis. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-amino-5,7-dimethyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol or thioether derivatives.

    Substitution: Nucleophilic substitution reactions can introduce various functional groups at the amino or ester positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base (e.g., NaOH or K2CO3) facilitate substitution reactions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, thiols, thioethers, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Ethyl 2-amino-5,7-dimethyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate is a heterocyclic compound with a thiophene ring fused to a benzene ring. It has potential applications in medicinal chemistry, biological studies, and industrial applications.

Scientific Research Applications

  • Medicinal Chemistry This compound is investigated for its potential as an anticancer agent, particularly in inducing apoptosis in breast cancer cells.
  • Biological Studies It is used in studies exploring its effects on various biological pathways and its potential as a therapeutic agent.
  • Industrial Applications This compound serves as an intermediate in the synthesis of other heterocyclic compounds and dyes.

Mechanism of Action

The mechanism of action of this compound involves interaction with specific molecular targets and pathways. For instance, in cancer cells, it induces apoptosis by activating caspase pathways and disrupting mitochondrial function.

Anticancer Properties

Research indicates that derivatives of this compound exhibit significant anticancer properties. A study focusing on related tetrahydrobenzo[b]thiophene derivatives highlighted their effectiveness as inhibitors of key enzymes involved in cancer metabolism:

  • PDK1 Inhibition Compounds were evaluated for their ability to inhibit pyruvate dehydrogenase kinase 1 (PDK1), which plays a crucial role in cancer cell metabolism. The most active compounds showed IC50 values of 57.10 µg/mL for PDK1 inhibition.
  • LDHA Inhibition Similarly, lactate dehydrogenase A (LDHA), another important enzyme in cancer metabolism, was inhibited with IC50 values around 64.10 µg/mL.

The mechanism underlying the anticancer effects involves:

  • Induction of apoptosis in cancer cells.
  • Disruption of metabolic pathways that are typically upregulated in tumor cells.

For instance, a study on MCF-7 breast cancer cells demonstrated that treatment with a related compound led to significant apoptosis induction with a reduction in cell viability by approximately 26.86%.

Comparison with Similar Compounds

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of methyl groups at positions 5 and 7 enhances its lipophilicity and may influence its interaction with biological targets, making it a valuable compound for medicinal chemistry research.

CompoundUniqueness
Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate
This compoundThis compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of methyl groups at positions 5 and 7 enhances its lipophilicity and may influence its interaction with biological targets

Mechanism of Action

The mechanism of action of ethyl 2-amino-5,7-dimethyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. For instance, in cancer cells, it induces apoptosis by activating caspase pathways and disrupting mitochondrial function . The compound’s ability to form hydrogen bonds and interact with various enzymes and receptors contributes to its biological activity.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Substituent Effects

The target compound is differentiated from analogs by its 5,7-dimethyl substitution pattern. Key analogs and their structural distinctions include:

Compound Name Substituents Molecular Weight Key References
Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate (Parent) No methyl groups 225.31
Ethyl 2-amino-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate 6-methyl 240.3
Ethyl 2-amino-6,6-dimethyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate 6,6-dimethyl (geminal) 239.34
Ethyl 2-amino-5,5-dimethyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate 5,5-dimethyl (geminal) 225.31*

*Note: Molecular weight for 5,5-dimethyl analog inferred from similar frameworks.

Key Observations :

  • Electronic Effects : Methyl groups at positions 5 and 7 may enhance electron density in the thiophene ring, influencing regioselectivity in further derivatization reactions .

Physicochemical Properties

Melting Points and Solubility
  • Parent Compound: Melting point = 117–118°C; moderate solubility in polar solvents (e.g., ethanol) due to the ester group .
  • 6-Methyl Derivative : Melting point = 112–114°C; increased lipophilicity compared to the parent compound .
Spectroscopic Data
  • 1H NMR :
    • Parent: δ 1.35 (t, 3H, –CH2CH3), 2.51–2.72 (m, 4H, cyclohexene protons) .
    • 6-Methyl: δ 1.03 (d, 3H, –CH(CH3)), distinct splitting due to methyl proximity .
    • 5,7-Dimethyl: Anticipated upfield shifts for cyclohexene protons adjacent to methyl groups.

Yield Comparison :

  • Parent: ~85% .
  • 6-Methyl: 63% .
  • 6,6-Dimethyl: 84% .

Biological Activity

Ethyl 2-amino-5,7-dimethyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate is a compound characterized by a unique bicyclic structure that includes both sulfur and nitrogen atoms. Its potential biological activities have garnered attention in medicinal chemistry, particularly in the context of cancer treatment and other therapeutic applications.

Chemical Structure and Properties

The compound features:

  • Molecular Formula : C13_{13}H15_{15}N\O2_{2}S
  • Molecular Weight : Approximately 253.35 g/mol
  • Functional Groups : Ethyl ester group, amino group, and two methyl substituents located at the 5 and 7 positions of the tetrahydrobenzo[b]thiophene ring.

Anticancer Properties

Research has indicated that derivatives of this compound exhibit significant anticancer properties. A study focusing on related tetrahydrobenzo[b]thiophene derivatives highlighted their effectiveness as inhibitors of key enzymes involved in cancer metabolism:

  • PDK1 Inhibition : Compounds were evaluated for their ability to inhibit pyruvate dehydrogenase kinase 1 (PDK1), which plays a crucial role in cancer cell metabolism. The most active compounds showed IC50_{50} values of 57.10 µg/mL for PDK1 inhibition .
  • LDHA Inhibition : Similarly, lactate dehydrogenase A (LDHA), another important enzyme in cancer metabolism, was inhibited with IC50_{50} values around 64.10 µg/mL .

The mechanism underlying the anticancer effects involves:

  • Induction of apoptosis in cancer cells.
  • Disruption of metabolic pathways that are typically upregulated in tumor cells.

For instance, a study on MCF-7 breast cancer cells demonstrated that treatment with a related compound led to significant apoptosis induction with a reduction in cell viability by approximately 26.86% .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructure FeaturesUnique Properties
Ethyl 2-amino-4-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylateContains one methyl group at position 4Potentially different biological activity due to methyl substitution
Ethyl 2-amino-thieno[2,3-b]pyridine-3-carboxylateFeatures a thieno-pyridine structureMay exhibit different pharmacological profiles
Ethyl 2-amino-thieno[3,2-b]pyridine-3-carboxylateContains a thieno-pyridine coreDifferent interaction dynamics due to structural variation

This table illustrates how variations in structure can influence biological activity and therapeutic applications.

Case Studies and Research Findings

Several studies have documented the biological effects of compounds related to this compound:

  • Colorectal Cancer Study : A comprehensive evaluation showed that certain derivatives effectively targeted colorectal cancer cells through multiple mechanisms including oxidative stress modulation and enzyme inhibition .
  • Breast Cancer Research : Another investigation focused on apoptosis-inducing agents derived from this scaffold indicated promising results against MCF-7 cells with significant reductions in cell viability and increased rates of apoptosis .

Q & A

Q. What are the optimized synthetic routes for Ethyl 2-amino-5,7-dimethyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate?

The compound is typically synthesized via the Gewald reaction , a multi-component reaction involving cyclohexanone derivatives, ethyl cyanoacetate, elemental sulfur, and a base (e.g., morpholine or diethylamine). Key parameters include:

  • Solvent selection : Ethanol or DMF is preferred for solvation and reaction efficiency .
  • Temperature control : Reactions are conducted under reflux (40–70°C) to optimize cyclization .
  • Catalyst use : Basic ionic liquids (e.g., bmImOH) improve yields (up to 98%) by enhancing reaction kinetics .
    Post-synthesis purification involves recrystallization from ethanol/water mixtures, yielding yellow crystalline solids with melting points ~115–118°C .

Q. How is this compound characterized structurally and spectroscopically?

  • NMR spectroscopy : ¹H-NMR reveals signals for the ethyl ester (δ 1.35 ppm, triplet), tetrahydrobenzo[b]thiophene protons (δ 1.6–2.8 ppm), and NH₂ groups (δ 5.8–6.0 ppm) .
  • Mass spectrometry : ESI-MS confirms the molecular ion peak at m/z 225.3 (M+H)⁺ .
  • X-ray crystallography : Used to resolve substituent positioning in derivatives (e.g., methyl or chloro groups) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported synthesis yields (55–98%)?

Discrepancies arise from variations in:

  • Solvent polarity : DMF increases reaction rates compared to ethanol but may reduce selectivity .
  • Catalyst choice : Morpholine yields higher purity than triethylamine due to better deprotonation .
  • Microwave-assisted synthesis : Reduces reaction time to 20 minutes (vs. 24 hours for conventional methods) but requires precise power control to avoid side products .
    Methodological recommendation : Use Design of Experiments (DoE) to optimize solvent-catalyst combinations .

Q. What strategies are used to study structure-activity relationships (SAR) in derivatives?

  • Derivatization : React the amino group with isocyanates (e.g., 2-chloroethyl isocyanate) to form urea-linked analogs, enhancing solubility and bioactivity .
  • Electrochemical analysis : Cyclic voltammetry identifies redox-active sites (e.g., thiophene sulfur) that correlate with antioxidant activity .
  • Molecular docking : Predict interactions with targets like JAK2 kinase (binding energy: −9.2 kcal/mol) to prioritize synthesis .

Q. How does the compound interact with biological targets, and what mechanistic insights exist?

  • Apoptosis induction : In MCF-7 breast cancer cells, derivatives (e.g., compound 4 ) increase caspase-3 activity by 26.86%, confirmed via flow cytometry .
  • Enzyme inhibition : Thiophene derivatives inhibit tubulin polymerization (IC₅₀: 23.2 µM) by binding to the colchicine site, disrupting microtubule dynamics .
  • Reactive oxygen species (ROS) modulation : Electrochemical studies show a 2-electron transfer mechanism, correlating with antioxidant activity in biochemical assays .

Data Contradiction Analysis

Q. Why do biological activities vary across structurally similar derivatives?

  • Substituent effects : Adding a methyl group at position 6 (e.g., Ethyl 2-amino-6-methyl- derivative) increases lipophilicity (logP: 3.3 vs. 2.8 for the parent compound), enhancing membrane permeability but reducing aqueous solubility .
  • Stereoelectronic factors : Electron-withdrawing groups (e.g., nitro) on the benzylidene moiety improve anticancer activity (IC₅₀: 23.2 µM) compared to electron-donating groups (IC₅₀: 95.9 µM) .

Methodological Resources

  • Synthetic protocols : Detailed Gewald reaction procedures in ethanol with morpholine .
  • Analytical workflows : Combine NMR, LC-MS, and X-ray crystallography for structural validation .
  • Biological assays : MTT for cytotoxicity, flow cytometry for apoptosis, and tubulin polymerization inhibition assays .

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